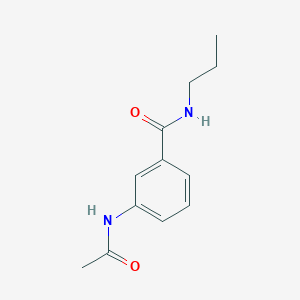![molecular formula C18H24N2O4 B354875 2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid CAS No. 925576-29-0](/img/structure/B354875.png)
2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid, also known as 2-BACCH, is an organic compound with a wide range of applications in the scientific research field. It is a cyclic carboxylic acid, containing a butyrylamino group, an anilino group, and a carbonyl group. 2-BACCH is used in a variety of laboratory experiments, such as those involving organic synthesis, biochemical and physiological research, and drug development.
Aplicaciones Científicas De Investigación
Proteomics Research
2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound can be used as a building block in the synthesis of more complex molecules that interact with proteins, aiding in the identification and understanding of protein function and interaction networks within cells.
Drug Design and Development
The compound’s structure allows for potential interactions with various biological targets, making it valuable in the design and development of new pharmaceuticals. It can serve as a lead compound for the synthesis of drugs that may inhibit or modulate the activity of specific proteins or enzymes involved in disease processes .
Chemical Synthesis
This compound is a versatile intermediate in organic synthesis. It can undergo various chemical reactions to produce a wide range of derivatives, which can be used to explore reaction mechanisms or to create new compounds with potential industrial applications .
Antimitotic Agent Research
The compound has been mentioned in the context of antimitotic agents, which are compounds that interfere with cell division. It could be part of a new class of antimitotic agents based on the anilino moiety present on its structure, potentially contributing to cancer research and therapy .
Propiedades
IUPAC Name |
2-[[3-(butanoylamino)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-2-6-16(21)19-12-7-5-8-13(11-12)20-17(22)14-9-3-4-10-15(14)18(23)24/h5,7-8,11,14-15H,2-4,6,9-10H2,1H3,(H,19,21)(H,20,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVNFJBNQAOOSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B354796.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B354805.png)


![2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354874.png)
![2-{[3-(Propionylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354877.png)
![2-{[4-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354879.png)
![4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B354880.png)
![2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354882.png)
![2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354884.png)
![5-bromo-N-{3-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B354920.png)
![5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid](/img/structure/B354945.png)
![5-Oxo-5-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)pentanoic acid](/img/structure/B354946.png)
![2-iodo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B354959.png)